N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-25-15-7-4-6-14(11-15)18(23)20-9-10-21-19(24)17-12-13-5-2-3-8-16(13)22-17/h2-8,11-12,22H,9-10H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
PYIQDFLDRKKEMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The synthesis typically begins with constructing the 1H-indole-2-carboxylic acid scaffold. Two validated routes exist:
Route A (From 1H-indole-2-carboxylic acid):
- Esterification: React 1H-indole-2-carboxylic acid with ethanol/H₂SO₄ to form ethyl 1H-indole-2-carboxylate (Yield: 85-92%)
- Friedel-Crafts acylation: Treat with acetyl chloride/AlCl₃ to introduce C3 substituents
- Reduction: Convert ketone to ethyl group using triethylsilane/CF₃COOH (Yield: 78%)
Route B (From 5-chloro-1H-indole-2-carboxylic acid):
- Protection: Form ethyl ester via SOCl₂/EtOH (Yield: 89%)
- C3 functionalization: Friedel-Crafts alkylation with ethyl chloroacetate
Table 1: Comparative analysis of indole core synthesis routes
| Parameter | Route A | Route B |
|---|---|---|
| Starting material cost | Low | Moderate |
| Total yield (%) | 63 | 71 |
| Purity (HPLC) | 98.2% | 99.1% |
| Reaction time | 18 hr | 24 hr |
Carboxamide Chain Installation
The N-(2-aminoethyl)carboxamide moiety is introduced through sequential reactions:
- Activation: Convert 1H-indole-2-carboxylic acid to acid chloride using oxalyl chloride/DMF (0°C, 2 hr)
- Amination: React with ethylenediamine in THF at -15°C (Stoichiometry 1:1.2, Yield: 83%)
- Purification: Column chromatography (SiO₂, EtOAc/hexane 3:7 → 1:1 gradient)
Critical parameters:
3-Methoxybenzoyl Coupling
The final step attaches the aromatic moiety via amide bond formation:
- Activation: 3-Methoxybenzoic acid → mixed anhydride with ClCO₂iPr/Et₃N (0°C, 30 min)
- Coupling: React with N-(2-aminoethyl)-1H-indole-2-carboxamide in DMF (RT, 12 hr)
- Workup:
- Dilute with ice water
- Extract with CH₂Cl₂ (3×50 mL)
- Dry over MgSO₄
- Rotavap concentrate (40°C, 15 mmHg)
Table 2: Coupling reagent performance comparison
| Reagent | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| HATU | 91 | 98.5 | 4 |
| EDC/HOBt | 88 | 97.2 | 2 |
| BOP | 85 | 96.8 | 3 |
| Mixed anhydride | 82 | 95.1 | 1 |
Alternative Synthetic Routes
Ugi Four-Component Reaction
A novel approach employs palladium-catalyzed cyclization (Method adapted from):
Ugi adduct formation:
- Indole-2-carboxylic acid (1 eq)
- 3-Methoxybenzaldehyde (1 eq)
- Ethyl isocyanoacetate (1 eq)
- Benzylamine (1 eq)
- MeOH, RT, 24 hr
Pd(OAc)₂-mediated cyclization:
- 5 mol% Pd(OAc)₂
- Cu(OAc)₂ (3 eq)
- PivOH (6 eq)
- DMF, 140°C, 9 hr
This method achieves 68% yield but requires stringent oxygen exclusion.
Microwave-Assisted Synthesis
Optimized conditions reduce reaction time:
- Indole activation: 1H-indole-2-carboxylic acid + HATU (1.2 eq)
- Coupling: Add ethylenediamine (1.5 eq)
- Microwave: 100 W, 80°C, 15 min (Yield: 89%)
Key advantage: 8-fold reduction in amide formation time compared to conventional heating.
Optimization and Scale-up Considerations
Critical Process Parameters
Industrial Production Challenges
Purification:
Storage:
Cost drivers:
Analytical Characterization Methods
Structural Verification
Purity Assessment
- HPLC conditions:
Column: Zorbax SB-C18 (4.6×150 mm, 5 μm)
Mobile phase: 45% MeCN/55% H₂O (+0.1% HCOOH)
Flow: 1.0 mL/min
λ: 254 nm
Typical purity >98.5% after column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, where the hydrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxyphenyl group can enhance its binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares the target compound with structurally related indole-2-carboxamide derivatives:
Key Observations:
- Substituent Effects : The 3-methoxyphenyl group in the target compound is less sterically bulky than the cyclohexylmethyl group in 11a or the biphenyl group in ICD , which may improve membrane permeability.
- Functional Groups : The trifluoromethyldiazirinyl group in compound 29 introduces photoactivatable properties, absent in the target compound.
- Synthetic Complexity : The target compound’s synthesis is likely simpler than multi-step routes required for 11a .
Pharmacokinetic and Physicochemical Considerations
- Solubility : The 3-methoxyphenyl group may enhance water solubility compared to halogenated analogues (e.g., compound 29 ).
Biological Activity
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3 |
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
| InChI Key | QXAVFEMTRKZZLZ-UHFFFAOYSA-N |
This indole derivative features a methoxyphenyl moiety and an amine group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxybenzoyl chloride with 2-aminoethyl-1-methylindole-2-carboxamide in the presence of a base such as triethylamine. This reaction pathway is essential for producing the compound with high purity and yield.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation control . Additionally, docking simulations suggest that it interacts with the colchicine binding site on tubulin, enhancing its anticancer efficacy .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. It shows promise in inhibiting pro-inflammatory cytokines such as TNF-alpha, indicating potential therapeutic applications in inflammatory diseases . The mechanism involves blocking specific kinases associated with inflammatory pathways, which could lead to reduced symptoms in conditions like rheumatoid arthritis .
Enzyme Inhibition
The compound acts as a potent enzyme inhibitor, particularly targeting kinases involved in various signaling pathways. Studies have demonstrated that it can inhibit MK2 kinase activity, which is crucial for TNF-alpha signaling and inflammation regulation . This inhibition can lead to decreased inflammatory responses and presents a novel approach for treating autoimmune diseases.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including non-small cell lung cancer (NCI-H23) and ovarian cancer (NCI/ADR-RES). The compound exhibited significant inhibition of cell proliferation, with IC50 values indicating strong anticancer activity .
- Anti-inflammatory Mechanism Investigation : Another study focused on its role in inhibiting LPS-induced TNF-alpha release in murine models. The findings suggested that the compound effectively reduces inflammation markers, supporting its use as a therapeutic agent in inflammatory conditions .
Q & A
Q. What are the established synthetic routes for N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via a multi-step protocol:
Core indole-2-carboxylate preparation : Ethyl-1H-indole-2-carboxylate is reacted with aminobenzophenones or substituted amines in DMF under basic conditions (e.g., sodium ethoxide) at 100–150°C .
Functionalization : The 3-methoxyphenyl carbonyl group is introduced via coupling reactions. For example, intermediate ethyl-1H-indole-2-carboxylate may react with 3-methoxybenzoyl chloride in the presence of coupling agents like EDCI or DCC .
Purification : Column chromatography (e.g., Combiflash with ethyl acetate/hexane gradients) or recrystallization is used for purification, yielding 30–69% depending on substituents .
Q. Key Characterization Data :
Q. What in vitro biological assays are used to evaluate the pharmacological activity of this compound?
Methodological Answer:
- Antimycobacterial Activity : Growth inhibition assays against Mycobacterium tuberculosis H37Rv at varying concentrations (e.g., MIC values measured via microdilution) .
- Antiviral Screening : Inhibition of HIV-1 reverse transcriptase using enzymatic assays with non-nucleoside inhibitors .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Q. How can synthetic yields be optimized for this compound derivatives?
Methodological Answer:
- Solvent and Catalyst Optimization : Replace DMF with polar aprotic solvents (e.g., THF) and use Pd/Cu catalysts for C–N coupling to reduce side reactions .
- Microwave-Assisted Synthesis : Accelerate reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
- Purification Strategies : Employ preparative HPLC for challenging separations of regioisomers .
Data Contradiction Note :
Yields vary significantly (30–69%) depending on substituent steric effects. For example, bulkier groups at the indole 3-position reduce yields due to steric hindrance .
Q. How do structural modifications (e.g., methoxy position, indole substitution) impact biological activity?
Methodological Answer:
Q. How can contradictions in pharmacological data across studies be resolved?
Methodological Answer:
- Standardized Assay Conditions : Control variables like bacterial strain (e.g., H37Rv vs. clinical isolates) or enzyme source (recombinant vs. native) .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to explain variability in in vivo efficacy .
- Collaborative Reproducibility : Cross-validate results via multi-lab studies (e.g., NIH Tuberculosis Research Unit).
Q. What advanced techniques are used to study the compound’s mechanism of action?
Methodological Answer:
- Photoaffinity Labeling : Incorporate diazirine moieties (e.g., 3-trifluoromethyl-3H-diazirin-3-yl) to identify target proteins via UV crosslinking and mass spectrometry .
- Crystallography : Co-crystallize with HIV-1 RT to resolve binding interactions at 2.1 Å resolution .
- Kinetic Studies : Measure enzyme inhibition constants (Ki) using stopped-flow spectroscopy .
Q. What strategies are employed to improve solubility and bioavailability?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the indole NH, which hydrolyze in vivo to release the active compound .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous solubility by 10-fold .
- Salt Formation : Prepare hydrochloride salts for improved pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
